6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

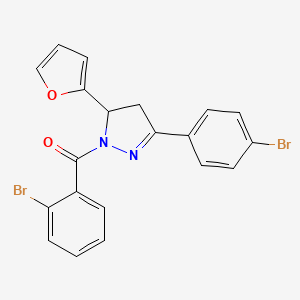

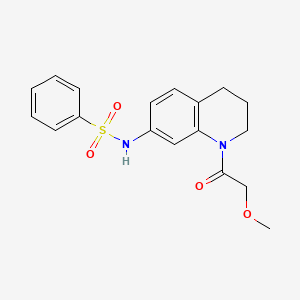

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67602 . It is used in diverse scientific research due to its unique properties, finding applications in fields like pharmaceuticals, agrochemicals, and material sciences.

Molecular Structure Analysis

The molecular structure of 6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with a carboxamide group and at the 6-position with a chlorine atom. The nitrogen atom of the carboxamide group is further substituted with a 2-methylpropyl group .Physical And Chemical Properties Analysis

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, including structures similar to 6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide, has been explored using various amines and pyridine carboxylic acid derivatives. Such compounds have been structurally confirmed by IR, 1H NMR, and ESI-MS, highlighting the diversity in synthesis methods and structural verification techniques (Pan Qing-cai, 2011).

Structural Characterization and Complexation Research into pyridine carboxamide ligands and their complexation with metals like copper(II) has led to the synthesis of various ligands and their corresponding metal complexes. X-Ray crystallography has been extensively used to confirm the structure and the complexation mechanism, providing valuable insights into the intramolecular hydrogen bonding interactions and the geometrical arrangement of the metal complexes (S. Jain et al., 2004).

Synthetic Routes and Antimicrobial Activity The synthesis of pyridine-2,6-carboxamide-derived Schiff bases has been studied, starting from key intermediates like 2,6-pyridinedicarbonyl dichloride and various amine precursors. These compounds have demonstrated significant antimicrobial activity, comparable to reference antibiotics, showcasing the potential therapeutic applications of such derivatives (M. Al-Omar & A. Amr, 2010).

Ligand Synthesis and Potential Applications

Complex Metal Ions Pyridine carboxamide derivatives have been utilized as ligands to complex with metals, forming structures that can be characterized by techniques such as X-Ray crystallography. The resulting complexes often display unique geometrical configurations and have potential applications in various fields, including catalysis and materials science (S. Jain et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7(2)5-13-10(14)8-3-4-9(11)12-6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFCSWPNAGYWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)

![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)

![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)